N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-30-20-9-4-6-15-12-18(24(29)31-22(15)20)23(28)25-14-16-13-19(21-10-5-11-32-21)27(26-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYLDLUPHHSOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential in various therapeutic areas:
- Cancer Treatment : The compound exhibits inhibitory activity against specific kinases involved in cell growth and apoptosis, making it a candidate for cancer therapies. Interaction studies indicate that it may modulate histone deacetylases, which are crucial targets in oncology .
- Neurological Disorders : Preliminary studies suggest that this compound may act as a positive allosteric modulator of metabotropic glutamate receptors (mGluR5), potentially aiding in the treatment of conditions such as schizophrenia and anxiety disorders .
Pharmacological Studies
Pharmacological investigations have highlighted several mechanisms through which this compound exerts its effects:
- Enzyme Modulation : The compound's ability to interact with various enzymes suggests its role in signal transduction pathways, particularly those linked to neurodegenerative diseases .
- Binding Affinity Studies : Research indicates that the compound binds selectively to mGluR5 receptors, enhancing signaling pathways relevant to neurotransmitter systems .
Case Study 1: Inhibition of Kinases
A study conducted on the inhibition of specific kinases revealed that the compound significantly reduced kinase activity in vitro, suggesting its potential as a therapeutic agent for cancer treatment. The mechanism involved direct binding to the ATP-binding site of the kinase, leading to decreased cell proliferation.
Case Study 2: Modulation of mGluR5
In another investigation focused on neurological applications, N-{[1-cyclopentyl-5-(thiophen-2-y)-1H-pyrazol -3 - yl]methyl}-8-methoxy - 2 - oxo - 2 H - chromene - 3 - carboxamide was shown to enhance mGluR5-mediated signaling in neuronal cells with an EC50 value of 77 nM. This finding supports its potential use in treating neuropsychiatric disorders.
Comparison with Similar Compounds
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide (CAS 1421449-87-7)
- Structure : Shares the 1-cyclopentyl-5-(thiophen-2-yl)pyrazole core but replaces the coumarin-carboxamide group with a thiophene-2-carboxamide.
- Molecular Formula : C₁₈H₁₉N₃OS₂ vs. the target compound’s estimated formula C₂₃H₂₂N₃O₄S.
- Key Difference: Absence of the coumarin moiety reduces molecular weight (357.5 g/mol vs.
Methyl 1-[(2-Amino-5-Carbamoyl-4-Methylthiophen-3-yl) Carbonyl]-5-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylate (Compound 4, )
- Structure : Pyrazole fused with a dihydrothiophene ring and ester/carboxamide substituents.
- Functional Groups : Lacks the cyclopentyl and coumarin groups but includes a phenyl substituent.
- Synthetic Relevance : Demonstrates the feasibility of coupling pyrazole-thiophene hybrids with carboxamide linkers, a strategy applicable to the target compound .
Compounds with Coumarin or Heterocyclic Carboxamide Linkers
N-(8-Oxo-8-((Trityloxy)Amino)Octyl)-1-(4-Sulfamoylphenyl)-5-(p-Tolyl)-1H-Pyrazole-3-Carboxamide (Compound 7c, )
- Structure : Pyrazole-carboxamide with a sulfamoylphenyl group and a hydroxamic acid chain.
6-Methyl-2-(4-Nitrophenyl)-5-oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (Compound 7a, )
- Structure : Thiophene-triazepine-carboxamide hybrid.
- Comparison : Highlights the diversity of carboxamide-linked heterocycles but lacks the pyrazole-coumarin synergy seen in the target compound .
Research Implications and Limitations
Data Gaps
- No direct biological data (IC₅₀, selectivity) are available for the target compound in the provided evidence.
- Physical properties (e.g., solubility, melting point) remain uncharacterized .
Comparative Data Table
Preparation Methods
Cyclization of Salicylaldehyde Derivatives
The chromene core is typically synthesized via Knoevenagel condensation between o-hydroxyaryl aldehydes and active methylene compounds. For 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid:
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Starting Material : 2-hydroxy-5-methoxybenzaldehyde reacts with diethyl malonate in the presence of piperidine as a base catalyst.
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Reaction Conditions : Reflux in ethanol (78°C, 12 h), yielding ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (85–90% yield).
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Hydrolysis : The ester is saponified using NaOH (2M) in ethanol/water (1:1) at 60°C for 4 h to afford the carboxylic acid (95% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Diethyl malonate, piperidine, EtOH, reflux | 88 |
| Ester Hydrolysis | NaOH, EtOH/H₂O, 60°C | 95 |
Synthesis of 1-Cyclopentyl-5-(Thiophen-2-yl)-1H-Pyrazol-3-yl)Methylamine
Pyrazole Ring Formation
The pyrazole scaffold is constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds:
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Thiophene-Substituted Diketone : 3-(thiophen-2-yl)-1-cyclopentylpropane-1,3-dione is prepared by reacting cyclopentyl acetyl chloride with thiophen-2-ylacetonitrile in the presence of LDA (lithium diisopropylamide).
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Hydrazine Cyclization : The diketone reacts with hydrazine hydrate (80% in EtOH, 70°C, 6 h) to form 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazole (75% yield).
Aminomethylation
The pyrazole is functionalized at the 3-position via Mannich reaction :
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Reagents : Formaldehyde (37% aqueous) and ammonium chloride in acetic acid.
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Conditions : 50°C, 8 h, yielding the methylamine derivative (65% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diketone Synthesis | LDA, THF, –78°C to RT | 70 |
| Pyrazole Formation | Hydrazine hydrate, EtOH, 70°C | 75 |
| Aminomethylation | HCHO, NH₄Cl, AcOH, 50°C | 65 |
Amide Coupling to Assemble the Target Compound
The final step involves coupling the chromene-carboxylic acid with the pyrazole-methylamine via carbodiimide-mediated amide bond formation :
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Activation : 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.2 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and N-hydroxysuccinimide (NHS, 1.5 eq) in dry DMF (4 h, 0°C to RT).
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Coupling : The activated ester is reacted with 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methylamine (1.0 eq) in DMF at RT for 24 h.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the target compound as a pale-yellow solid (62% yield).
Optimization Insights :
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Catalyst Screening : Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC improved yields to 68%.
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Solvent Effects : Switching to THF increased solubility but reduced yield (55%) due to side reactions.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Approach
A recent patent (US9156845B2) describes a tandem method combining pyrazole formation and amide coupling in a single reactor:
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In Situ Diketone Synthesis : Cyclopentyl acetyl chloride and thiophen-2-ylacetonitrile are condensed using LDA.
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Sequential Hydrazine Addition : Hydrazine hydrate is added directly to the diketone mixture.
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Amine Functionalization : Formaldehyde and ammonium chloride are introduced without isolating intermediates.
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Coupling : Pre-activated chromene-carboxylic acid is added to the reaction vessel.
Outcome : Reduced purification steps but lower overall yield (50%).
Solid-Phase Synthesis
Immobilizing the pyrazole-methylamine on Wang resin enabled iterative coupling and wash cycles, achieving 58% yield with >95% purity.
Comparative Table :
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise (DCC) | 62 | 92 | 30 |
| Tandem (US9156845B2) | 50 | 85 | 24 |
| Solid-Phase | 58 | 95 | 48 |
Challenges and Mitigation Strategies
Steric Hindrance in Pyrazole Functionalization
The bulky cyclopentyl and thiophene groups impede aminomethylation. Mitigation :
Epimerization During Amide Coupling
The chiral center in the pyrazole-methylamine risks racemization under basic conditions. Solution :
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Employ HOBt (hydroxybenzotriazole) as an additive to suppress base-mediated racemization.
Scalability and Industrial Considerations
Critical Factors :
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Waste Management : DMF requires extensive recycling due to toxicity.
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Process Safety : Exothermic reactions during diketone synthesis necessitate controlled cooling.
Recommended Protocol for Scale-Up :
Q & A
Q. How does the cyclopentyl group influence the compound’s conformational stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
